Neurotensin, arg(9)-
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Overview
Description
Neurotensin, arg(9)- is a modified form of the neuropeptide neurotensin. Neurotensin is a 13-amino acid peptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a hormone in the peripheral tissues. It plays a significant role in various physiological processes, including pain modulation, thermoregulation, and the regulation of dopamine pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neurotensin, arg(9)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of neurotensin, arg(9)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Neurotensin, arg(9)- can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Specific amino acids can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions include various analogs of neurotensin, arg(9)- with altered biological activities and stability profiles .
Scientific Research Applications
Neurotensin, arg(9)- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic applications in treating pain, schizophrenia, and Parkinson’s disease.
Industry: Utilized in the development of diagnostic tools and targeted drug delivery systems .
Mechanism of Action
Neurotensin, arg(9)- exerts its effects by binding to neurotensin receptors (NTSRs), which are G-protein-coupled receptors. Upon binding, it activates various intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. This results in the modulation of neurotransmitter release and other cellular responses .
Comparison with Similar Compounds
Neuromedin N: Shares structural similarities with neurotensin and binds to the same receptors.
Substance P: Another neuropeptide with overlapping functions in pain modulation.
Bradykinin: Involved in inflammatory responses and pain signaling .
Uniqueness: Neurotensin, arg(9)- is unique due to its specific modifications, which enhance its stability and binding affinity to neurotensin receptors. These modifications make it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
63770-62-7 |
---|---|
Molecular Formula |
C78H121N21O20 |
Molecular Weight |
1672.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52+,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |
InChI Key |
PCJGZPGTCUMMOT-NOEGPRPMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
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